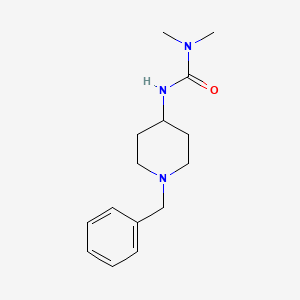![molecular formula C15H19FN2O2 B7508459 1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FPAC is a piperidine derivative that has been synthesized and studied for its potential as a therapeutic agent. It is a white crystalline solid that is soluble in organic solvents. FPAC has been shown to have potential for treating various neurological and psychiatric disorders, such as depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of FPAC is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation may help to alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
Studies have shown that FPAC has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects, which may help to alleviate pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPAC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential therapeutic properties for a variety of conditions. However, there are also some limitations to using FPAC in lab experiments. For example, its mechanism of action is not fully understood, and it may have side effects that are not yet known.
Direcciones Futuras
There are several potential future directions for research on FPAC. One area of interest is its potential as a treatment for depression and anxiety. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine its effectiveness in treating inflammation and pain. Finally, there is potential for FPAC to be used in combination with other therapeutic agents to enhance their effectiveness. Further research is needed to determine the optimal dosages and combinations of FPAC with other drugs.
In conclusion, FPAC is a chemical compound that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Its synthesis method is relatively simple, and it has been the subject of scientific research for its potential therapeutic properties. Although its mechanism of action is not fully understood, it has been shown to have biochemical and physiological effects that may be beneficial for treating certain conditions. Further research is needed to fully understand its potential as a therapeutic agent and to determine its safety and efficacy.
Métodos De Síntesis
FPAC is synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with N-methylpiperidine-4-carboxamide in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
FPAC has been the subject of scientific research for its potential therapeutic properties. It has been studied for its effects on the central nervous system, particularly in relation to depression and anxiety. FPAC has also been studied for its potential as a pain reliever and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-17-15(20)12-6-8-18(9-7-12)14(19)10-11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOJHNGUCDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)





![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

